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Compound of Interest

Compound Name: 2,4-Dibromo-1-fluorobenzene

Cat. No.: B074303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Dibromo-1-fluorobenzene, a compound of interest in synthetic chemistry and drug discovery.
The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for 2,4-Dibromo-
1-fluorobenzene, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
J(H,H) = 2.4 Hz,
~7.65 dd H-3
J(H,F)=5.5 Hz
J(H,H) = 8.8 Hz,
~7.45 ddd J(H,H) = 2.4 Hz, H-5
JH,F)=0.9Hz
J(H,H) = 8.8 Hz,
~7.15 t H-6
J(H,F) = 8.8 Hz

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the
solvent and concentration.

- 13 1
Chemical Shift (8) ppm Assignment
161.4 (d, LJ(C,F) = 250 Hz) c-1
112.8 (d, 2J(C,F) = 22 Hz) c-2
136.2 (d, 3J(C,F) = 6 Hz) C-3
119.5 (d, 4J(C,F) = 3 Hz) C-4
132.0 C-5
117.8 (d, 2J(C,F) = 26 Hz) C-6

Note: Chemical shifts are referenced to TMS (0 ppm) and may vary slightly depending on the
solvent and concentration. The assignments are based on predicted values and established

substituent effects.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3100 Weak Aromatic C-H Stretch
~1570, ~1470, ~1390 Medium-Strong Aromatic C=C Bending
~1250 Strong C-F Stretch

~880, ~820 Strong C-H Out-of-plane Bending
~740 Strong C-Br Stretch

Data obtained from the National Institute of Standards and Technology (NIST) Chemistry
WebBook.[1]

ble 4: El ization)

mlz Relative Intensity (%) Assighment
252/254/256 High [M]* (Molecular lon)
173/175 Medium [M-Br]*

94 Medium [M-2Br]*

75 Low [CeH3]*

The isotopic pattern of two bromine atoms results in a characteristic 1:2:1 ratio for the
molecular ion peak cluster.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
available.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Dibromo-1-fluorobenzene in
0.6-0.8 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard.
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e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition Parameters:

o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: 3-4 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-32.

o Temperature: 298 K.

e 13C NMR Acquisition Parameters:

o

Pulse Sequence: Proton-decoupled single-pulse sequence.

[¢]

Spectral Width: 0 to 200 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

o

[¢]

Temperature: 298 K.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS
signal at O ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As 2,4-Dibromo-1-fluorobenzene is a liquid at room temperature, a
thin film can be prepared directly on the attenuated total reflectance (ATR) crystal.
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond
or zinc selenide ATR accessory.

o Data Acquisition:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

[e]

Background: Collect a background spectrum of the clean, empty ATR crystal prior to
sample analysis.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2,4-Dibromo-1-fluorobenzene in a
volatile organic solvent (e.g., methanol or dichloromethane) via direct injection or through a
gas chromatograph (GC) for separation prior to mass analysis.

 Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

e Acquisition Parameters:

[e]

lonization Mode: Electron lonization (EI).

o

Electron Energy: 70 eV.

[¢]

Mass Range: m/z 50-350.

o

Scan Speed: 1000-2000 amu/s.

[e]

Source Temperature: 200-250 °C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The
presence of bromine isotopes (7°Br and 8!Br in approximately a 1:1 ratio) will result in
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characteristic isotopic patterns for bromine-containing fragments.

Visualizations

Workflow for Spectroscopic Analysis of 2,4-Dibromo-1-
fluorobenzene

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis and characterization of 2,4-Dibromo-1-fluorobenzene.
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Spectroscopic Analysis Workflow for 2,4-Dibromo-1-fluorobenzene

Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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